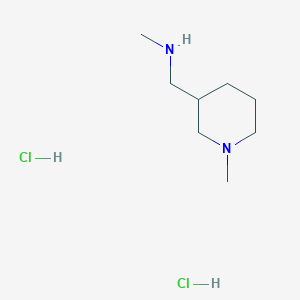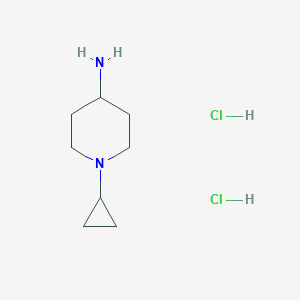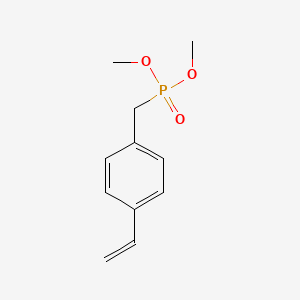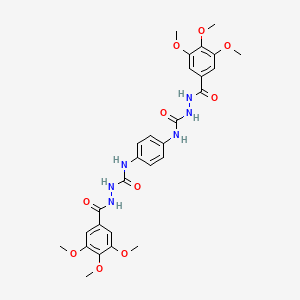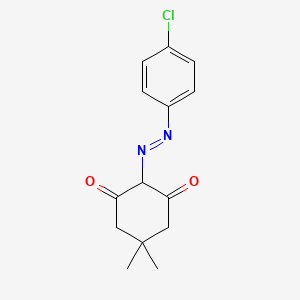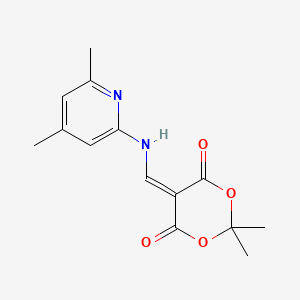
5-(((4,6-Dimethyl(2-pyridyl))amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((4,6-Dimethyl(2-pyridyl))amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as DMDD, is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It is a derivative of pyridine, a nitrogen-containing aromatic compound, and is a versatile building block for a variety of syntheses. DMDD has been used in a variety of fields including medicinal chemistry, materials science, and catalysis. It has proven to be a valuable tool in the synthesis of complex molecules and has been used in the synthesis of a range of natural products.
Scientific Research Applications
DMDD has been used in a variety of scientific research applications, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMDD has been used in the synthesis of a variety of drugs, including antimalarials, antivirals, and anticancer drugs. In materials science, DMDD has been used in the synthesis of a variety of polymers and other materials. In catalysis, DMDD has been used in the synthesis of a variety of catalysts, including those used in the production of pharmaceuticals and other organic compounds.
Mechanism of Action
The mechanism of action of DMDD is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the nitrogen atom in the pyridine ring and the desired product. This covalent bond is then broken in the deprotection step, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDD are not yet fully understood. However, it is believed that DMDD may have a variety of effects on the body, including the inhibition of enzymes, the modulation of gene expression, and the inhibition of cell proliferation.
Advantages and Limitations for Lab Experiments
The main advantage of using DMDD in laboratory experiments is its versatility. DMDD can be used in a wide variety of syntheses, including those involving the synthesis of complex molecules. Furthermore, it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. However, there are some limitations to using DMDD in laboratory experiments. For example, its reaction with aldehydes and ketones can be slow, and its reaction with diazonium salts can be difficult to control.
Future Directions
The future of DMDD is promising, as it has a wide range of potential applications in the field of organic chemistry. Possible future directions include the development of new synthesis methods, the exploration of its potential applications in medicinal chemistry, materials science, and catalysis, and the investigation of its biochemical and physiological effects. Furthermore, further research into its mechanism of action is necessary in order to better understand its potential applications. Finally, further research into its advantages and limitations for laboratory experiments is also necessary in order to optimize its use in the laboratory.
Synthesis Methods
The synthesis of DMDD is typically performed via a four-step process involving the synthesis of the starting material, the pyridine derivative, the reaction of the pyridine derivative with the appropriate reagent, and the subsequent deprotection of the desired product. The first step is the synthesis of the pyridine derivative, which is typically achieved via the reaction of an appropriate amine with a suitable aldehyde or ketone. The second step is the reaction of the pyridine derivative with the appropriate reagent, such as a methylating agent or a diazonium salt. The third step is the deprotection of the desired product, which is typically achieved via a hydrogenolysis reaction.
properties
IUPAC Name |
5-[[(4,6-dimethylpyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-5-9(2)16-11(6-8)15-7-10-12(17)19-14(3,4)20-13(10)18/h5-7H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACOHKZFUCXMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC=C2C(=O)OC(OC2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4,6-Dimethyl(2-pyridyl))amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

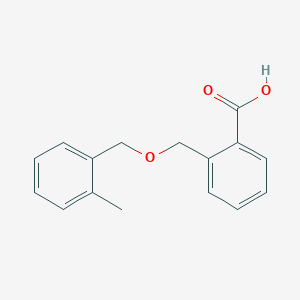
![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)
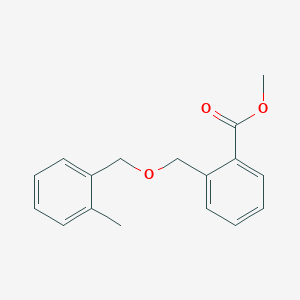
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)
![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)
